7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the benzazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated benzazepine derivatives .
Scientific Research Applications
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving benzazepine derivatives.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one
- 1,1A,3,9A-Tetrahydro-2H-cyclopropaCbenzazocin-2-one
Uniqueness
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78533-14-9 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
7,8-dimethoxy-5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10,15H,9,11H2,1-2H3,(H,19,20) |
InChI Key |
MVNRCTUCKNAEPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CNC(=O)CC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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